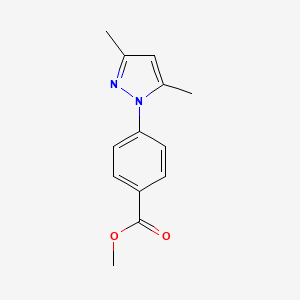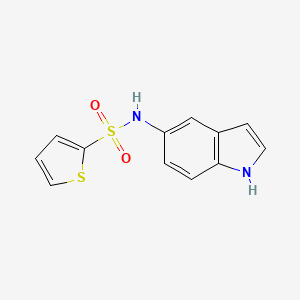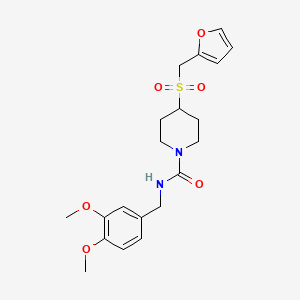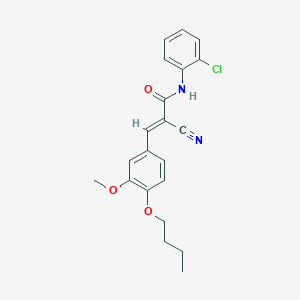
methyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate, also known as MDMPB, is a chemical compound that belongs to the class of pyrazole derivatives. It has been the focus of several scientific studies due to its potential applications in various fields, including medicinal chemistry, material science, and agriculture.
Scientific Research Applications
Methyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate has been the subject of several scientific studies due to its potential applications in various fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and neurological disorders. In material science, it has been studied for its potential use in the development of organic semiconductors and light-emitting diodes. In agriculture, it has been investigated for its potential use as a pesticide.
Mechanism Of Action
The mechanism of action of methyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate is not fully understood. However, it has been suggested that it may act as an inhibitor of certain enzymes involved in the growth and proliferation of cancer cells. It has also been suggested that it may modulate the activity of certain neurotransmitters in the brain, leading to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects
methyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate has been shown to have several biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have antitumor activity in vitro and in vivo. In addition, it has been shown to modulate the activity of certain neurotransmitters in the brain, leading to its potential use in the treatment of neurological disorders.
Advantages And Limitations For Lab Experiments
One of the main advantages of methyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate is its high yield synthesis method, which makes it easily accessible for laboratory experiments. It is also relatively stable and has a long shelf life. However, one of the limitations of methyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate is its potential toxicity, which requires caution in handling and use.
Future Directions
There are several future directions for the study of methyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate. In medicinal chemistry, further studies are needed to investigate its potential as a drug candidate for the treatment of various diseases. In material science, further studies are needed to investigate its potential use in the development of organic semiconductors and light-emitting diodes. In agriculture, further studies are needed to investigate its potential use as a pesticide. Additionally, further studies are needed to investigate the mechanism of action of methyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate and its potential side effects.
Conclusion
In conclusion, methyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate is a chemical compound that has potential applications in various fields, including medicinal chemistry, material science, and agriculture. Its high yield synthesis method, stability, and potential therapeutic effects make it an attractive compound for laboratory experiments. Further studies are needed to fully understand its mechanism of action and potential side effects, as well as its potential applications in various fields.
Synthesis Methods
Methyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate can be synthesized by the reaction of 3,5-dimethyl-1H-pyrazole-1-carboxylic acid with methyl 4-bromobenzoate in the presence of a base such as potassium carbonate. The reaction results in the formation of methyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate as a white crystalline solid with a high yield.
properties
IUPAC Name |
methyl 4-(3,5-dimethylpyrazol-1-yl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-9-8-10(2)15(14-9)12-6-4-11(5-7-12)13(16)17-3/h4-8H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTZGPRGMVPGQSW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)C(=O)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3,4-dimethoxyphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2368898.png)

![2-[(3-Chloropropanoyl)amino]benzamide](/img/structure/B2368900.png)
![5-Chlorofuro[2,3-c]pyridine-2-carboxylic acid](/img/structure/B2368901.png)
![Methyl (E)-4-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)morpholin-4-yl]-4-oxobut-2-enoate](/img/structure/B2368902.png)

![5-Acetyl-2-({[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}amino)-6-methylnicotinonitrile](/img/structure/B2368908.png)
![N-(thieno[2,3-d]pyrimidin-4-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2368911.png)


![6-(2,4-dimethoxybenzyl)-3-(2-pyridyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2368915.png)
